(Z)-Hex-2-ene, 5-methyl-
Overview
Description
“(Z)-Hex-2-ene, 5-methyl-” is a chemical compound with the molecular formula C8H16. It is also known by other names such as “(3Z)-5-Methyl-3-hepten”, “(3Z)-5-Methyl-3-heptene”, and "3-Heptene, 5-methyl-, (3Z)-" . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond .
Physical And Chemical Properties Analysis
“(Z)-Hex-2-ene, 5-methyl-” has a molecular weight of 112.213 Da and a density of 0.7±0.1 g/cm3 . It has a boiling point of 115.2±7.0 °C at 760 mmHg and a vapor pressure of 22.8±0.1 mmHg at 25°C . The compound also has a flash point of 11.9±9.2 °C .
Scientific Research Applications
Molecular Structure and DNA Studies :
- Fujii et al. (1982) explored the molecular structure of a hexamer related to (Z)-Hex-2-ene, 5-methyl-, revealing its role in stabilizing the Z-DNA structure through hydrophobic bonding and changes in twist angles and interatomic contacts (Fujii et al., 1982).
- Wang et al. (1984) investigated the stability of AT and GC base pairs in Z-DNA, using a hexamer containing 5-methyl and 5-bromo cytosine derivatives, showing that AT base pairs form Z-DNA less readily than GC base pairs (Wang et al., 1984).
Polymerization and Catalysis :
- Coevoet et al. (1996, 1999) conducted studies on the homopolymerization of hex-1-ene using various catalytic systems, highlighting the enhancement of activity in certain solvents and the effect of methylaluminoxane (MAO) in polymerization processes (Coevoet et al., 1996), (Coevoet et al., 1999).
- Merna et al. (2009) examined the polymerization of hex-1-ene initiated by nickel diimine complexes, focusing on the control of molar mass distribution and chain branching through ligand structure (Merna et al., 2009).
Chemical Synthesis and Reactions :
- Dumartin et al. (1983) synthesized and identified diastereoisomers of methyl-4 and methyl-5 trimethylstannyl-3 cyclopentenes from bicyclo[3.1.0]hex-2-ene via hydrostannation (Dumartin et al., 1983).
- Awan et al. (2010) studied the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, providing insights into the kinetics and reaction mechanisms relevant to (Z)-Hex-2-ene, 5-methyl- derivatives (Awan et al., 2010).
Material Science and Photocatalysis :
- Zhang et al. (2011) reported on the synthesis of ZnSe flowerlike hierarchical structures, investigating their photocatalytic activities for the degradation of methyl orange under simulated sunlight, which could be related to the applications of (Z)-Hex-2-ene, 5-methyl- in photocatalytic processes (Zhang et al., 2011).
Future Directions
properties
IUPAC Name |
(Z)-5-methylhex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKCPRDHLITSE-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Hex-2-ene, 5-methyl- | |
CAS RN |
13151-17-2 | |
Record name | 5-Methyl-2-hexene, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-2-HEXENE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POQ2TVS2I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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